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molecular formula C21H26N2O2S B8364725 1-(Cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylphenyl)sulfanyl-5-isopropyl-pyrimidine-2,4-dione

1-(Cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylphenyl)sulfanyl-5-isopropyl-pyrimidine-2,4-dione

Cat. No. B8364725
M. Wt: 370.5 g/mol
InChI Key: MEZMBROMYHPJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922727

Procedure details

5-Isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione and (cyclopent-3-en-1-yl)methyl toluenesulfonate were reacted by the same way with example 1 to obtain the titled compound.
Name
5-Isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(cyclopent-3-en-1-yl)methyl toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
62.8%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5](=[O:20])[NH:6][C:7](=[O:19])[NH:8][C:9]=1[S:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=1)([CH3:3])[CH3:2].C1(C)C(S(O[CH2:31][CH:32]2[CH2:36][CH:35]=[CH:34][CH2:33]2)(=O)=O)=CC=CC=1>>[CH:32]1([CH2:31][N:8]2[C:9]([S:10][C:11]3[CH:12]=[C:13]([CH3:18])[CH:14]=[C:15]([CH3:17])[CH:16]=3)=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:20])[NH:6][C:7]2=[O:19])[CH2:36][CH:35]=[CH:34][CH2:33]1

Inputs

Step One
Name
5-Isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C(NC(NC1SC1=CC(=CC(=C1)C)C)=O)=O
Name
(cyclopent-3-en-1-yl)methyl toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OCC1CC=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CC1)CN1C(NC(C(=C1SC1=CC(=CC(=C1)C)C)C(C)C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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